2,2-Dichloro-N,N-diethyl-3-oxobutyramide

Phosphamidon synthesis organophosphate intermediate gem-dichloro selectivity

2,2-Dichloro-N,N-diethyl-3-oxobutyramide (CAS 16695-57-1; also registered as CAS 50433-06-2) is a gem-dichloro β-ketoamide belonging to the acetoacetamide family. It serves as the dedicated penultimate intermediate in the industrial synthesis of Phosphamidon, a broad-spectrum organophosphate insecticide and cholinesterase inhibitor.

Molecular Formula C8H13Cl2NO2
Molecular Weight 226.1 g/mol
CAS No. 16695-57-1
Cat. No. B094899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-N,N-diethyl-3-oxobutyramide
CAS16695-57-1
Molecular FormulaC8H13Cl2NO2
Molecular Weight226.1 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(C(=O)C)(Cl)Cl
InChIInChI=1S/C8H13Cl2NO2/c1-4-11(5-2)7(13)8(9,10)6(3)12/h4-5H2,1-3H3
InChIKeyFDPMTHLEABSCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloro-N,N-diethyl-3-oxobutyramide (CAS 16695-57-1): A Gem-Dichloro β-Ketoamide Intermediate for Organophosphate Insecticide Synthesis


2,2-Dichloro-N,N-diethyl-3-oxobutyramide (CAS 16695-57-1; also registered as CAS 50433-06-2) is a gem-dichloro β-ketoamide belonging to the acetoacetamide family. It serves as the dedicated penultimate intermediate in the industrial synthesis of Phosphamidon, a broad-spectrum organophosphate insecticide and cholinesterase inhibitor . The compound is characterized by two chlorine atoms at the α-position, an N,N-diethyl carboxamide moiety, and a 3-oxo (acetyl) group, with a molecular formula of C₈H₁₃Cl₂NO₂ and a molecular weight of 226.10 g/mol [1]. Its physicochemical profile includes a LogP of approximately 1.49 and a boiling point of 92.5–93.0 °C at 0.18 Torr [2].

Why 2,2-Dichloro-N,N-diethyl-3-oxobutyramide Cannot Be Replaced by Non-Chlorinated or Mono-Chlorinated Analogs


The gem-dichloro substitution pattern at the α-carbon of 2,2-dichloro-N,N-diethyl-3-oxobutyramide is structurally indispensable for its role as the immediate precursor to Phosphamidon. During the chlorination of acetoacetic acid diethylamide (the non-chlorinated parent), the α,α-dichloro derivative is the principal product; only small quantities of the α-monochlorinated and α,α,γ-trichlorinated byproducts are formed and are not removed during the process [1]. The α-monochlorinated analog (2-chloro-N,N-diethylacetoacetamide, CAS 15844-87-8) is a metabolic degradation product of Phosphamidon rather than a synthetic intermediate, displaying very low acute toxicity and lacking the requisite reactivity toward trimethylphosphite [2]. Consequently, procurement of the correct gem-dichloro species is critical: substituting the non-chlorinated (CAS 2235-46-3) or mono-chlorinated (CAS 15844-87-8) analog will abort the key Arbuzov-type condensation step that yields the organophosphate insecticide.

Quantitative Differentiation Evidence for 2,2-Dichloro-N,N-diethyl-3-oxobutyramide (CAS 16695-57-1) Versus Closest Analogs


Synthetic Route Exclusivity: The α,α-Dichloro Compound Is the Dedicated Penultimate Intermediate for Phosphamidon, While the α-Monochloro Analog Is an Undesired Byproduct

During the industrial chlorination of acetoacetic acid diethylamide (the non-chlorinated parent, CAS 2235-46-3) to produce the penultimate Phosphamidon intermediate, the α,α-dichloro derivative is formed as the predominant product, while only small quantities of the α-monochlorinated and α,α,γ-trichlorinated species are generated and are not removed during processing [1]. This establishes the gem-dichloro compound as the sole synthetically competent intermediate for the subsequent condensation with trimethylphosphite. In contrast, the α-monochloro analog (2-chloro-N,N-diethylacetoacetamide, CAS 15844-87-8) is not a productive intermediate but rather a degradation metabolite of Phosphamidon with very low acute toxicity [2][3].

Phosphamidon synthesis organophosphate intermediate gem-dichloro selectivity

Lipophilicity (LogP) Comparison: 2,2-Dichloro-N,N-diethyl-3-oxobutyramide Exhibits Higher LogP Than Mono-Chloro, Non-Chlorinated, and Dimethyl Analogs

The measured LogP of 2,2-dichloro-N,N-diethyl-3-oxobutyramide is 1.49 [1], which is substantially higher than that of the α-monochloro analog (LogP = 1.05) , the non-chlorinated parent N,N-diethylacetoacetamide (LogP range 0.41–0.83) , and the N,N-dimethyl analog 2,2-dichloro-N,N-dimethyl-3-oxobutyramide (LogP = 0.752) . The increased lipophilicity conferred by the combination of gem-dichloro and N,N-diethyl substituents enhances organic-phase partitioning during workup and purification of the chlorination reaction mixture.

LogP lipophilicity partition coefficient extraction efficiency

Boiling Point Under Reduced Pressure: 2,2-Dichloro-N,N-diethyl-3-oxobutyramide Distills at a Higher Temperature Than the α-Monochloro Analog

At comparable reduced pressures, 2,2-dichloro-N,N-diethyl-3-oxobutyramide exhibits a boiling point of 92.5–93.0 °C at 0.18 Torr , whereas the α-monochloro analog boils at 83–85 °C at 0.15 Torr . This approximately 9–10 °C difference at similar sub-atmospheric pressures reflects the greater molecular weight and enhanced intermolecular interactions imparted by the second chlorine atom, providing a measurable physical property distinction useful for identity verification and distillation-based purification protocols.

boiling point distillation purification reduced pressure

Synthesis Yield: Chlorination of N,N-Diethylacetoacetamide to the α,α-Dichloro Derivative Proceeds with 85% Yield Using Sulfuryl Chloride

The preparative-scale synthesis of 2,2-dichloro-N,N-diethyl-3-oxobutyramide via chlorination of acetylacetyl diethylamine (N,N-diethylacetoacetamide) with sulfuryl chloride at 20–47 °C proceeds with a reported yield of 85% after workup (washing with NaHCO₃, drying, solvent removal, and vacuum distillation) . This yield establishes a benchmark for evaluating commercial suppliers and process optimization. In comparison, the non-chlorinated precursor is synthesized from diketene and diethylamine with a purity of ≥92% [1], but the chlorination step inherently introduces a yield penalty that must be managed during scale-up.

synthesis yield chlorination sulfuryl chloride process efficiency

Validated Reverse-Phase HPLC Method for Purity Determination of 2,2-Dichloro-N,N-diethyl-3-oxobutyramide

A dedicated reverse-phase HPLC method using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase has been validated for the separation and analysis of 2,2-dichloro-N,N-diethyl-3-oxobutyramide [1]. This method is scalable to preparative separations for impurity isolation and is compatible with mass spectrometry when phosphoric acid is replaced with formic acid [1]. The availability of a compound-specific HPLC protocol enables purchasers to independently verify the identity and purity of received material, a capability that may not be readily available for less common analogs.

HPLC purity analysis quality control reverse phase

Procurement-Relevant Application Scenarios for 2,2-Dichloro-N,N-diethyl-3-oxobutyramide (CAS 16695-57-1)


Industrial-Scale Phosphamidon Synthesis: Ensuring the Correct Intermediate for the Arbuzov Condensation Step

In the manufacture of Phosphamidon, 2,2-dichloro-N,N-diethyl-3-oxobutyramide is the mandatory penultimate intermediate that undergoes condensation with trimethylphosphite to yield the active organophosphate insecticide [1]. Procurement of the gem-dichloro compound—rather than the non-chlorinated precursor (CAS 2235-46-3) or the monochloro byproduct (CAS 15844-87-8)—is non-negotiable, as only the α,α-dichloro substitution pattern provides the requisite electrophilicity for the Arbuzov-type reaction. The documented synthesis yield of 85% provides a benchmark for supplier qualification, while the validated HPLC method [2] enables incoming quality control to confirm identity and purity before committing to large-scale production campaigns.

Quality Control and Supplier Qualification: Using LogP, Boiling Point, and HPLC Data for Identity Verification

Purchasers can leverage the compound's distinctive physicochemical profile—LogP of 1.49 [1], boiling point of 92.5–93.0 °C at 0.18 Torr , and the publicly available reverse-phase HPLC protocol [2]—to establish a multi-parameter identity and purity verification workflow. The LogP difference of +0.44 relative to the monochloro analog supports organic-phase extraction monitoring, while the boiling point difference of approximately +9.5 °C at reduced pressure provides a physical confirmatory test. These orthogonal verification methods reduce the risk of accepting mislabeled or contaminated material.

Research on Organophosphate Insecticide Metabolism: Distinguishing Synthetic Intermediates from Degradation Products

In environmental fate and metabolism studies of Phosphamidon, the α-monochloro analog (CAS 15844-87-8) appears as a degradation metabolite with very low acute toxicity, while the α,α-dichloro compound is the synthetic precursor [1]. Researchers studying the metabolic pathway or developing analytical methods for residue detection require authentic reference standards of both the synthetic intermediate (target compound) and the degradation products. The documented HPLC separation method [2] can be adapted to resolve these structurally similar species in complex biological matrices.

Process Development and Scale-Up: Optimizing the Chlorination Step for Maximum Yield

Process chemists developing or improving Phosphamidon manufacturing routes can use the literature benchmark yield of 85% for the sulfuryl chloride chlorination of N,N-diethylacetoacetamide [1] as a starting point for optimization. The knowledge that only small quantities of monochlorinated and trichlorinated byproducts are formed during the reaction informs the design of downstream purification strategies. The availability of a scalable HPLC method [2] facilitates real-time reaction monitoring and impurity profiling during process development runs.

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